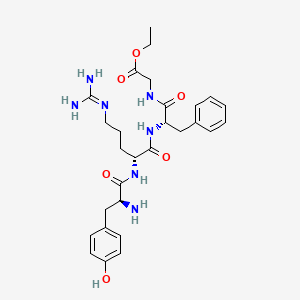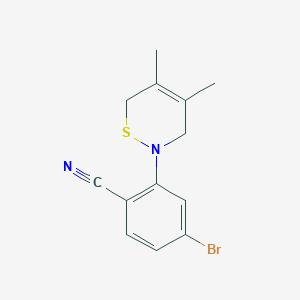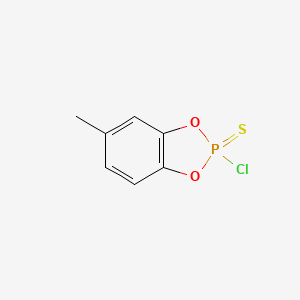
3-Butyl-4-hydroxy-3,5,5-trimethyl-1-phenylpiperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyl-4-hydroxy-3,5,5-trimethyl-1-phenylpiperazin-2-one is a complex organic compound with a unique structure that includes a piperazine ring substituted with butyl, hydroxy, trimethyl, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-4-hydroxy-3,5,5-trimethyl-1-phenylpiperazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate, followed by cyclization.
Substitution Reactions: The introduction of butyl, hydroxy, trimethyl, and phenyl groups can be achieved through various substitution reactions. For example, the butyl group can be introduced via alkylation using butyl bromide, while the phenyl group can be introduced through a Friedel-Crafts acylation reaction.
Hydroxylation: The hydroxy group can be introduced through hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Butyl-4-hydroxy-3,5,5-trimethyl-1-phenylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the piperazine ring to form a piperidine derivative.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the piperazine ring may yield a piperidine derivative.
Aplicaciones Científicas De Investigación
3-Butyl-4-hydroxy-3,5,5-trimethyl-1-phenylpiperazin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Butyl-4-hydroxy-3,5,5-trimethyl-1-phenylpiperazin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or modulate the function of receptors, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-: A compound with a similar structure but different functional groups.
6-Hydroxy-3-oxo-α-ionol (Vomifoliol): Another compound with a similar core structure but different substituents.
Uniqueness
3-Butyl-4-hydroxy-3,5,5-trimethyl-1-phenylpiperazin-2-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
90017-00-8 |
|---|---|
Fórmula molecular |
C17H26N2O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
3-butyl-4-hydroxy-3,5,5-trimethyl-1-phenylpiperazin-2-one |
InChI |
InChI=1S/C17H26N2O2/c1-5-6-12-17(4)15(20)18(13-16(2,3)19(17)21)14-10-8-7-9-11-14/h7-11,21H,5-6,12-13H2,1-4H3 |
Clave InChI |
KYPVYCGQYPPXDJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(C(=O)N(CC(N1O)(C)C)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B14373454.png)

![N-(2-Nitrothieno[2,3-b]pyridin-3-yl)acetamide](/img/structure/B14373470.png)
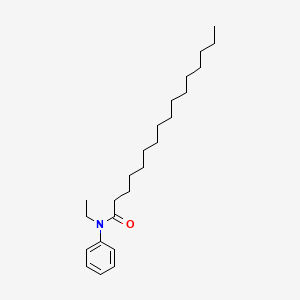


![3-[(E)-N-anilino-C-(2-methoxyphenyl)carbonimidoyl]-1H-quinoxalin-2-one](/img/structure/B14373494.png)
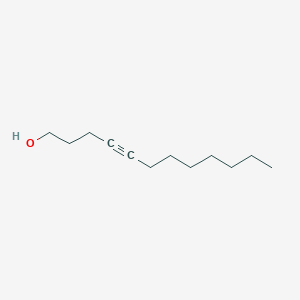
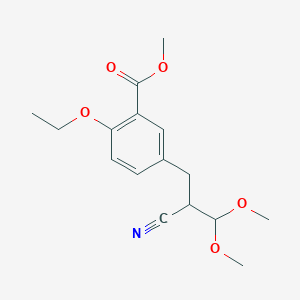
![Benzamide, 3-chloro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-](/img/structure/B14373508.png)
